

# An In-Depth Technical Guide to Cycloeicosane: Molecular Formula, Structure, and Properties

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## Compound of Interest

Compound Name: Cycloeicosane

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## Abstract

**Cycloeicosane** (C<sub>20</sub>H<sub>40</sub>) is a large, saturated cyclic hydrocarbon, a member of the cycloalkane family. Its twenty-carbon ring structure imparts specific physicochemical properties that are of interest in various fields of chemical research, including materials science and synthetic chemistry. This technical guide provides a comprehensive overview of the molecular formula, structure, physicochemical properties, and spectroscopic data of **cycloeicosane**. It also details a representative experimental protocol for its synthesis via catalytic hydrogenation, a common method for the preparation of large-ring cycloalkanes.

## Molecular Formula and Structure

The molecular formula of **cycloeicosane** is C<sub>20</sub>H<sub>40</sub>.<sup>[1][2]</sup> This empirical formula indicates a saturated cyclic structure containing twenty carbon atoms and forty hydrogen atoms. The carbon atoms are arranged in a single, non-planar ring, and all carbon-carbon bonds are single bonds.

The structure of **cycloeicosane** can be represented in several ways:

- SMILES: C1CCCCCCCCCCCCCCCCCCC1<sup>[1]</sup>

- InChI: InChI=1S/C20H40/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-20H2[1]
- CAS Number: 296-56-0[1]

Due to the flexibility of the large ring, **cycloeicosane** can exist in numerous conformations. The carbon atoms are  $sp^3$  hybridized, leading to a puckered, three-dimensional structure rather than a flat ring, which minimizes steric and angle strain.

Diagram of the Molecular Structure of **Cycloeicosane**

Caption: 2D representation of the **cycloeicosane** ring structure.

## Physicochemical Properties

The physicochemical properties of **cycloeicosane** are summarized in the table below. These properties are characteristic of large, nonpolar hydrocarbons.

Property	Value	Unit	Reference
Molecular Weight	280.53	g/mol	[2]
Melting Point	335	K	[3]
Boiling Point	387.2	°C at 760 mmHg	
Density	0.79	g/cm <sup>3</sup>	
Flash Point	176.7	°C	
Vapor Pressure	7.47E-06	mmHg at 25°C	

## Experimental Protocols

### Synthesis of Cycloeicosane via Catalytic Hydrogenation

A common and effective method for the synthesis of large-ring cycloalkanes like **cycloeicosane** is the catalytic hydrogenation of the corresponding cycloalkene or cyclodiene. This method involves the addition of hydrogen across the double bonds in the presence of a metal catalyst. While a specific detailed protocol for **cycloeicosane** is not readily available in

the searched literature, a representative procedure based on the hydrogenation of dienes is provided below. This protocol can be adapted for the synthesis of **cycloeicosane** from a suitable cycloeicosadiene precursor.

Reaction Scheme:

Caption: General scheme for the synthesis of **cycloeicosane**.

Materials:

- Cycloeicosadiene (substrate)
- Palladium on carbon (Pd/C, 5% or 10%) catalyst
- Ethanol (or other suitable solvent such as hexane or ethyl acetate)
- Hydrogen gas (H<sub>2</sub>)
- Inert gas (e.g., Argon or Nitrogen)
- Standard laboratory glassware for hydrogenation (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

- Preparation of the Reaction Mixture: In a suitable hydrogenation flask, dissolve the cycloeicosadiene in a sufficient amount of ethanol. The concentration will depend on the scale of the reaction but should be dilute enough to ensure efficient stirring.
- Addition of Catalyst: Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 5-10% by weight of the substrate.
- Inert Atmosphere: Purge the reaction vessel with an inert gas to remove any oxygen, which can be a safety hazard and may poison the catalyst.
- Hydrogenation: Introduce hydrogen gas to the reaction vessel. If using a balloon, it should be filled with hydrogen. For larger-scale reactions, a Parr hydrogenator is used, allowing for controlled pressure. The reaction is typically stirred vigorously at room temperature.

- **Monitoring the Reaction:** The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. The catalyst is removed by filtration through a pad of Celite®. The filter cake should be washed with the solvent to recover all the product. Caution: The palladium catalyst on Celite is pyrophoric and should not be allowed to dry in the air. It should be kept wet with solvent and disposed of appropriately.
- **Purification:** The solvent is removed from the filtrate under reduced pressure to yield the crude **cycloeicosane**. If necessary, the product can be further purified by recrystallization or column chromatography.

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **cycloeicosane**.

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum of **cycloeicosane** is expected to be relatively simple due to the high symmetry of the molecule in solution, leading to chemical shift equivalence for many of the carbon atoms. The spectrum of **cycloeicosane** has been reported in the literature.<sup>[1][4]</sup> In a solvent like deuteriochloroform (CDCl<sub>3</sub>), a single sharp peak is expected for all the methylene (-CH<sub>2</sub>-) carbons in the ring, typically in the range of 25-30 ppm.

### Mass Spectrometry (MS)

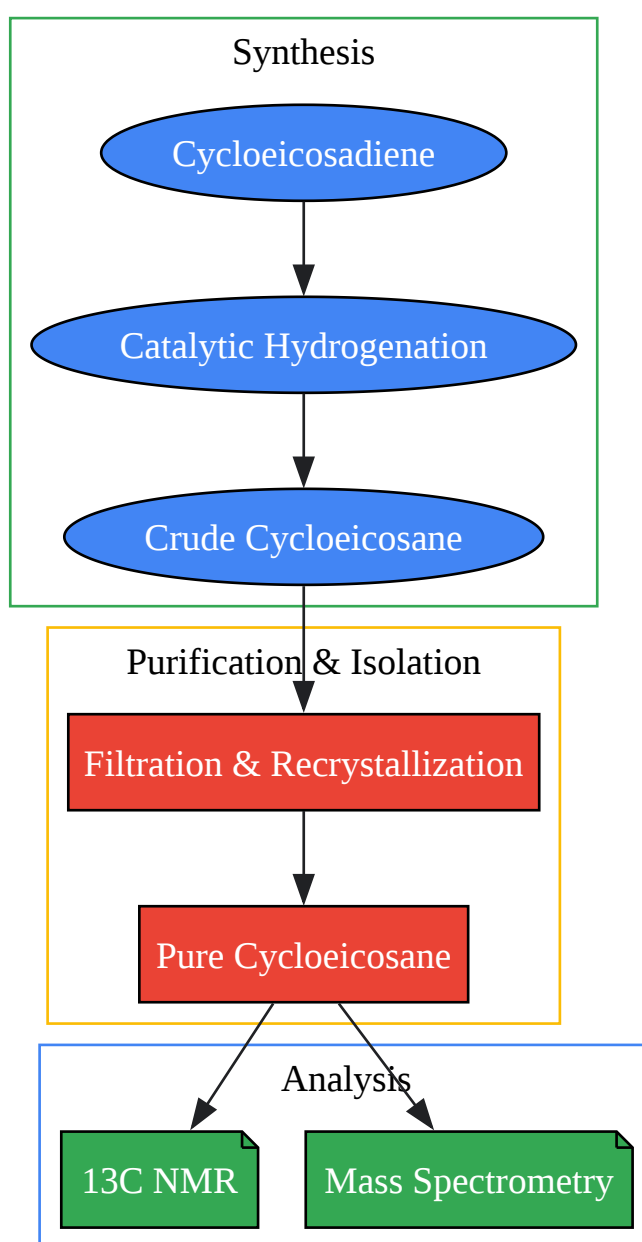
The mass spectrum of **cycloeicosane** provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak (M<sup>+</sup>) at m/z 280, corresponding to the molecular weight of C<sub>20</sub>H<sub>40</sub>.<sup>[2]</sup>

Fragmentation Pattern:

The fragmentation of large cycloalkanes is complex. Common fragmentation pathways involve the initial opening of the ring to form a linear radical cation, which then undergoes further fragmentation. Characteristic fragmentation patterns for cycloalkanes include the loss of small

neutral molecules like ethene ( $C_2H_4$ , mass 28) and propene ( $C_3H_6$ , mass 42). This leads to a series of cluster peaks separated by 14 mass units ( $-CH_2-$ ). For **cycloeicosane**, one would expect to see a series of fragment ions at  $m/z$  values corresponding to  $[C_nH_{2n}]^+$  and  $[C_nH_{2n+1}]^+$ . A detailed analysis of the mass spectrum of macrocyclic alkanes indicates characteristic fragment ions and base peaks at  $m/z$  97, 111, 125, etc., which can be generated by cleavage and hydrogen rearrangement.[5]

Diagram of a General Experimental Workflow for Analysis



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Caption: Workflow from synthesis to analysis of **cycloeicosane**.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Cycloeicosane: Molecular Formula, Structure, and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12656103#cycloeicosane-molecular-formula-and-structure]

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